3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(propan-2-yloxy)phenyl]propanamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a thiazole ring, a thiophene ring, and an amide group . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a thiophene ring (a five-membered ring with one sulfur atom), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used . The presence of the thiazole and thiophene rings and the amide group suggest that it could participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and thiophene rings could influence its solubility, stability, and reactivity .Mechanism of Action
Target of Action
Compounds containing similar heterocyclic moieties such as imidazole and thiazole have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby modulating their activity . Similarly, thiazole derivatives have been reported to bind to various receptors, altering their signaling pathways .
Biochemical Pathways
For instance, imidazole derivatives have been reported to affect pathways related to inflammation, tumor growth, and microbial infections . Similarly, thiazole derivatives have been associated with pathways involved in antiviral, antifungal, and antimicrobial activities .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
For instance, imidazole derivatives have been reported to inhibit the growth of tumor cells , while thiazole derivatives have been associated with antimicrobial, antiviral, and antifungal effects .
Future Directions
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(2-propan-2-yloxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-13(2)24-16-8-5-4-7-15(16)22-19(23)11-10-18-20(21-14(3)26-18)17-9-6-12-25-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSPMYDPZVITLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2OC(C)C)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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